molecular formula C7H12N2O2S B12359336 3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione

3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B12359336
M. Wt: 188.25 g/mol
InChI Key: NDVCULYQRPVLGL-UHFFFAOYSA-N
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Description

3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione is a compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This specific compound has a unique structure due to the presence of an aminobutyl group attached to the thiazolidine ring. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with 4-aminobutylamine. The reaction is usually carried out in a solvent such as dichloromethane at room temperature. The process involves the nucleophilic attack of the amine group on the carbonyl carbon of the thiazolidine ring, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, controlling the temperature and pressure, and ensuring the purity of the starting materials. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted thiazolidine compounds.

Scientific Research Applications

3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: The parent compound without the aminobutyl group.

    4-Aminobutylamine: The amine used in the synthesis of the compound.

    Sulfoxides and Sulfones: Oxidized derivatives of the compound.

Uniqueness

3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of both the thiazolidine ring and the aminobutyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H12N2O2S

Molecular Weight

188.25 g/mol

IUPAC Name

3-(4-aminobutyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C7H12N2O2S/c8-3-1-2-4-9-6(10)5-12-7(9)11/h1-5,8H2

InChI Key

NDVCULYQRPVLGL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCCN

Origin of Product

United States

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